molecular formula C13H12ClN3O3 B2868985 5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 69791-20-4

5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2868985
CAS RN: 69791-20-4
M. Wt: 293.71
InChI Key: CDFRTLQHILHQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as 4-chloroanilinomethyl-1,3-dimethyl-2,4,6-trioxo-1,2,3,4,5,6-hexahydro-pyrimidine, is a synthetic organic compound used for a variety of scientific and research applications. It is a highly versatile compound that can be used in a variety of different laboratory experiments and research applications.

Scientific Research Applications

Synthesis and Molecular Characterization

Researchers have developed a simple, economical, and green approach for synthesizing compounds similar to "5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione" using a tandem Aldol condensation-Michael addition process. This method was performed in aqueous diethylamine medium, confirming the 3D structure through single-crystal X-ray structure determination. The study highlights the significance of these compounds in understanding molecular structures and electronic spectra calculated using TD-DFT methods, which could be pivotal for designing drugs with specific target interactions (Barakat et al., 2015).

Heterocyclic Synthesis and Antimicrobial Activity

Another area of interest is the synthesis of heterocyclic compounds incorporating pyridine, pyrans, pyrimidines, and azolo, azinopyrimidines that involve structures related to the queried compound. These synthesized compounds were evaluated for their antimicrobial activity against various bacterial strains and fungi, showing significant antimicrobial properties. This research suggests the potential of such compounds in developing new antimicrobial agents, highlighting the utility of complex chemical structures in addressing resistance issues (Hussein et al., 2012).

Chemical Behavior and Reactions

The chemical behavior of compounds similar to the one has been extensively studied, focusing on reactions with active methylene compounds. These studies provide insights into the reactivity and potential applications of these compounds in creating more complex molecules through nucleophilic substitution reactions. Understanding these chemical behaviors is crucial for designing synthetic pathways for novel compounds with desired properties (Yamanaka et al., 1981).

Spectral Studies and Aggregation Behavior

Spectral studies on D-π-A molecules related to the compound , such as those involving strong electron donors and acceptors, have been conducted to understand their aggregation behavior. These studies reveal insights into the formation of H-aggregates and their spectral properties, which are essential for applications in materials science, including the development of optoelectronic devices (Chen et al., 2001).

Molluscicidal Activity

Research into the molluscicidal activity of related compounds provides an example of how these chemical structures can be applied in environmental and agricultural contexts to control snail populations that act as vectors for diseases such as schistosomiasis. The exploration of such applications underlines the versatility of these compounds beyond their biomedical implications (Abdelrazek et al., 2006).

properties

IUPAC Name

5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-16-11(18)10(12(19)17(2)13(16)20)7-15-9-5-3-8(14)4-6-9/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRXMJNNABTRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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